(3R,4R)-3,4-Dimethoxycyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3,4-Dimethoxycyclopentan-1-one is a chiral organic compound with the molecular formula C7H12O3 It is characterized by the presence of two methoxy groups attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Dimethoxycyclopentan-1-one typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry One common method includes the use of enantioselective catalytic hydrogenation of suitable precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3,4-Dimethoxycyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Methanol (CH3OH) in the presence of a strong acid like hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentanone derivatives.
Scientific Research Applications
(3R,4R)-3,4-Dimethoxycyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of (3R,4R)-3,4-Dimethoxycyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-3,4-Dimethoxycyclopentan-1-one
- (3S,4R)-3,4-Dimethoxycyclopentan-1-one
- (3S,4S)-3,4-Dimethoxycyclopentan-1-one
Uniqueness
(3R,4R)-3,4-Dimethoxycyclopentan-1-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereoisomer may exhibit different physical, chemical, and biological properties compared to its other stereoisomers, making it valuable for specific applications where chirality plays a crucial role.
Properties
IUPAC Name |
(3R,4R)-3,4-dimethoxycyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-6-3-5(8)4-7(6)10-2/h6-7H,3-4H2,1-2H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKAMIBYHJKMBV-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)CC1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC(=O)C[C@H]1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.